5-[Ethyl(difluoro)silyl]pentanoic acid
Description
5-[Ethyl(difluoro)silyl]pentanoic acid is a silicon-containing carboxylic acid derivative characterized by an ethyl(difluoro)silyl (-SiF₂CH₂CH₃) substituent at the fifth carbon of the pentanoic acid backbone. This compound combines the reactivity of a carboxylic acid with the unique electronic and steric properties imparted by the silyl group. The fluorine atoms enhance electronegativity and thermal stability, while the ethyl group contributes to lipophilicity. Although direct synthesis data for this compound are absent in the provided evidence, analogous silylation reactions (e.g., using chlorosilane precursors) are likely involved in its preparation .
Properties
CAS No. |
89994-94-5 |
|---|---|
Molecular Formula |
C7H14F2O2Si |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
5-[ethyl(difluoro)silyl]pentanoic acid |
InChI |
InChI=1S/C7H14F2O2Si/c1-2-12(8,9)6-4-3-5-7(10)11/h2-6H2,1H3,(H,10,11) |
InChI Key |
GOQOYDXVNYLDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CCCCC(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Ethyl(difluoro)silyl]pentanoic acid typically involves the reaction of pentanoic acid derivatives with ethyl(difluoro)silane. The process may include steps such as:
Hydrosilylation: The addition of ethyl(difluoro)silane to a pentenoic acid derivative under the influence of a catalyst, such as platinum or rhodium complexes.
Oxidation: Conversion of the intermediate silyl compound to the corresponding silyl carboxylic acid using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production of 5-[Ethyl(difluoro)silyl]pentanoic acid may involve large-scale hydrosilylation processes followed by oxidation. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 5-[Ethyl(difluoro)silyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The silicon atom can participate in substitution reactions, where the ethyl or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum, rhodium complexes for hydrosilylation.
Major Products:
Oxidation Products: Silyl esters, silyl ketones.
Reduction Products: Silyl alcohols.
Substitution Products: Various silyl derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: 5-[Ethyl(difluoro)silyl]pentanoic acid is used as a precursor in the synthesis of advanced materials, including polymers and coatings with enhanced properties such as hydrophobicity and thermal stability.
Biology: In biological research, this compound can be used to modify biomolecules, enhancing their stability and functionality for various applications, including drug delivery systems.
Medicine: The unique properties of 5-[Ethyl(difluoro)silyl]pentanoic acid make it a candidate for developing novel pharmaceuticals, particularly in the design of drugs with improved bioavailability and targeted delivery.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties, such as resistance to degradation and improved performance under extreme conditions.
Mechanism of Action
The mechanism of action of 5-[Ethyl(difluoro)silyl]pentanoic acid involves its interaction with molecular targets through its silicon and fluorine atoms. These interactions can influence various pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Modulation: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Structural Modification: The presence of silicon and fluorine can alter the structural properties of biomolecules, enhancing their stability and functionality.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features, molecular weights, and inferred properties of 5-[Ethyl(difluoro)silyl]pentanoic acid with analogous pentanoic acid derivatives:
Electronic and Steric Effects
- Electronegativity: The -SiF₂CH₂CH₃ group introduces strong electron-withdrawing effects due to fluorine, increasing the acidity of the carboxylic acid compared to alkyl-substituted analogs (e.g., 3-ethylpentanoic acid) .
- This steric protection may enhance stability in reactive environments .
Physical and Chemical Properties
- Thermal Stability: Fluorine atoms in the silyl group likely improve thermal resistance compared to non-fluorinated analogs (e.g., 5-(Diphenylphosphinyl)pentanoic acid) .
- Solubility: The lipophilic silyl group reduces water solubility relative to polar derivatives (e.g., 5-(Phenylselanyl)pentanoic acid) but enhances compatibility with organic solvents .
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